Facile access to highly functionalized hydroisoquinoline derivatives via phosphine-catalyzed sequential [3+3]/[3+3] annulation†‡
Chemical Communications Pub Date: 2019-08-19 DOI: 10.1039/C9CC05832J
Abstract
An unprecedented sequential [3+3]/[3+3] annulation of allenoates and dienes catalyzed by phosphine has been developed, which provides novel and facile access to highly functionalized hydroisoquinoline derivatives. The reaction features a wide reaction scope and mild reaction conditions. δ-sulfonamido-allenoates, acting as a five-atom unit, represent a new synthon in the reactions of allenoates.
![Graphical abstract: Facile access to highly functionalized hydroisoquinoline derivatives via phosphine-catalyzed sequential [3+3]/[3+3] annulation](http://scimg.chem960.com/usr/1/C9CC05832J.jpg)
![Facile access to highly functionalized hydroisoquinoline derivatives via phosphine-catalyzed sequential [3+3]/[3+3] annulation†‡](https://scimg.chem960.com/usr/1/C9CC05832J.jpg)
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Journal Name:Chemical Communications
Research Products
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CAS no.: 16817-43-9